2,3-Dihydro-1-benzofuran-6-sulfonyl fluoride
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Overview
Description
2,3-Dihydro-1-benzofuran-6-sulfonyl fluoride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a sulfonyl fluoride group attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-6-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to the benzofuran ring. One common method is the reaction of 2,3-dihydro-1-benzofuran with a sulfonyl fluoride reagent under appropriate conditions. For example, the reaction can be carried out using a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale chemical synthesis techniques. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form different oxidation products.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation can produce benzofuran-2,3-dione .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-6-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
- 2,3-Dihydro-1-benzofuran-6-sulfonamide
- 2,3-Dihydro-1-benzofuran-6-sulfonic acid
Uniqueness
2,3-Dihydro-1-benzofuran-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other similar compounds. The sulfonyl fluoride group is a versatile functional group that can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNATYJGQXBMOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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